molecular formula C15H21N3O4S B4874833 N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4874833
M. Wt: 339.4 g/mol
InChI Key: XISPQDQBBOIJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenethyl and dimethyl groups, as well as a sulfonamide functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring is reacted with 3,4-dimethoxyphenethyl bromide in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of N4-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features but different biological activities.

    N-(3,4-Dimethoxyphenethyl)-4-nitrobenzenecarboxamide: A compound with similar functional groups but different applications and properties.

    N-(3,4-Dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea: A compound with similar structural motifs but different chemical and biological properties.

The uniqueness of N4-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-15(10-16-18(11)2)23(19,20)17-8-7-12-5-6-13(21-3)14(9-12)22-4/h5-6,9-10,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISPQDQBBOIJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.